molecular formula C21H19ClN4O3 B2516468 2-(4-chlorophenyl)-N-(3-methoxypropyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide CAS No. 1251674-24-4

2-(4-chlorophenyl)-N-(3-methoxypropyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide

Cat. No.: B2516468
CAS No.: 1251674-24-4
M. Wt: 410.86
InChI Key: QLTURXNNTZSQST-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[4,3-c]quinoline family, characterized by a fused bicyclic core with a pyrazole ring adjacent to a quinoline moiety. Key structural features include:

  • 3-Methoxypropyl carboxamide at position 8: Introduces polarity and solubility via the methoxy and alkyl chain.
  • 3-Oxo group at position 3: Stabilizes the bicyclic system through keto-enol tautomerism.

Properties

IUPAC Name

2-(4-chlorophenyl)-N-(3-methoxypropyl)-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN4O3/c1-29-10-2-9-23-20(27)13-3-8-18-16(11-13)19-17(12-24-18)21(28)26(25-19)15-6-4-14(22)5-7-15/h3-8,11-12,25H,2,9-10H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYZYVYLJFSERAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)C1=CC2=C3C(=CN=C2C=C1)C(=O)N(N3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N-(3-methoxypropyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazoloquinoline core: This step involves the cyclization of appropriate precursors under specific conditions to form the pyrazoloquinoline skeleton.

    Introduction of the chlorophenyl group: This is achieved through electrophilic aromatic substitution reactions.

    Attachment of the methoxypropyl group: This step involves nucleophilic substitution reactions to introduce the methoxypropyl moiety.

    Formation of the carboxamide group: This is typically done through amidation reactions using suitable reagents and conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-N-(3-methoxypropyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of pyrazoloquinoline have shown activity against various strains of bacteria and fungi. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways.

Case Study: Antimicrobial Screening

A study published in RSC Advances explored the antimicrobial activity of various quinoline derivatives. The results indicated that certain derivatives exhibited low Minimum Inhibitory Concentration (MIC) values against pathogens such as Mycobacterium smegmatis and Pseudomonas aeruginosa . This suggests that 2-(4-chlorophenyl)-N-(3-methoxypropyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide could be evaluated for similar activities.

Anticancer Properties

Compounds within this chemical class have also been investigated for their anticancer properties. Their ability to interact with DNA and inhibit topoisomerases makes them potential candidates for cancer therapeutics.

Case Study: Anticancer Evaluation

Research has shown that quinoline derivatives can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins. A study focusing on related compounds demonstrated promising results in inhibiting tumor growth in vitro and in vivo models .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy of this compound. The introduction of electron-withdrawing groups (like chlorine) and electron-donating groups (like methoxy) can significantly influence the biological activity.

Data Table: Structure-Activity Relationship Insights

Compound StructureActivity TypeObserved EfficacyNotes
Pyrazoloquinoline Derivative AAntimicrobialMIC = 6.25 µg/mlEffective against Mycobacterium smegmatis
Pyrazoloquinoline Derivative BAnticancerIC50 = 15 µMInduces apoptosis in cancer cell lines
This compoundTBDTBDRequires further investigation

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-(3-methoxypropyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Modifications: Pyrazolo[4,3-c]Quinoline Derivatives

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Properties Reference
Target Compound 2-(4-ClPh), 8-(3-MeOPr carboxamide) C₂₅H₂₂ClN₄O₃ ~476.9 (estimated) High lipophilicity (Cl, aromatic core); moderate solubility (methoxypropyl) N/A
Ethyl 3-Oxo-2-phenyl-5-(quinolin-3-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate (7f) 2-Ph, 5-quinolin-3-yl, 7-COOEt C₂₄H₁₈N₄O₃ 410.4 Mp: 248–251°C; orange crystals; 84% yield
2-(4-ClPh)-N-[(2-MeOPh)Me]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide 2-(4-ClPh), 8-[(2-MeOPh)Me carboxamide] C₂₇H₂₂ClN₄O₃ ~501.9 Structural isomerism (2-methoxybenzyl vs. 3-methoxypropyl)
2-{8-Fluoro-5-[(2-FPh)Me]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}-N-(4-MePh)acetamide 8-F, 5-(2-FPh)Me, 2-(4-MePh) C₂₆H₂₀F₂N₄O₂ 458.5 Fluorine enhances metabolic stability; higher molecular weight
Key Observations:
  • Substituent Effects :
    • Halogens (Cl, F) : The 4-ClPh group in the target compound increases lipophilicity compared to phenyl (7f) or fluorinated analogs (). Fluorine in may improve metabolic resistance.
    • Carboxamide Chains : The 3-methoxypropyl group (target) balances solubility better than ethyl ester (7f) or bulky cyclohexyl (CAS 1251572-09-4, ).
  • Physical Properties :
    • Melting points (e.g., 248–251°C for 7f) suggest crystalline stability, though data for the target compound is lacking.
    • Molecular weights (458.5–501.9) indicate moderate-to-high hydrophobicity, impacting bioavailability.

Functional Group Variations

  • 7f () : Ethyl carboxylate at position 7 vs. carboxamide in the target compound. The ester group may reduce metabolic stability compared to the amide.
  • the target’s 4-ClPh.

Biological Activity

The compound 2-(4-chlorophenyl)-N-(3-methoxypropyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide (CAS Number: 1251674-24-4) belongs to a class of quinoline derivatives known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential pharmacological effects, mechanisms of action, and relevant research findings.

  • Molecular Formula : C21H19ClN4O3
  • Molecular Weight : 410.9 g/mol
  • Structure : The compound features a pyrazoloquinoline backbone, which is significant in medicinal chemistry for its varied biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinoline derivatives. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines. Research indicates that the incorporation of a carboxamide moiety enhances the anticancer activity of quinoline derivatives.

Case Study : A study evaluated the cytotoxicity of a series of quinoline derivatives against human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). Results demonstrated that compounds similar to this compound exhibited potent activity through mechanisms involving oxidative stress-mediated DNA damage .

Cell LineIC50 (µM)Reference
MCF-712.5
HCT11610.0
A375 (melanoma)15.0

Antibacterial Activity

The antibacterial properties of quinoline derivatives have also been extensively studied. Compounds similar to our target compound have demonstrated efficacy against both Gram-positive and Gram-negative bacteria.

Research Findings : A recent evaluation showed that derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined using standard broth dilution methods.

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus25
Escherichia coli50
Bacillus subtilis30

The biological activity of this compound is believed to be mediated through multiple pathways:

  • Inhibition of DNA Synthesis : Similar compounds have been shown to interfere with DNA replication in cancer cells.
  • Oxidative Stress Induction : The generation of reactive oxygen species (ROS) leads to apoptosis in tumor cells.
  • Antimicrobial Mechanisms : The disruption of bacterial cell wall synthesis and interference with metabolic pathways are key antibacterial actions.

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